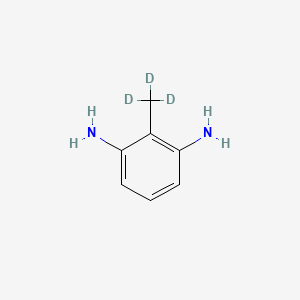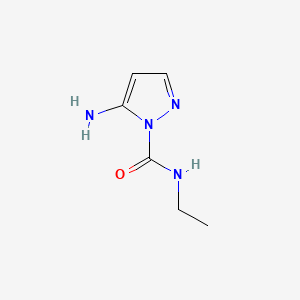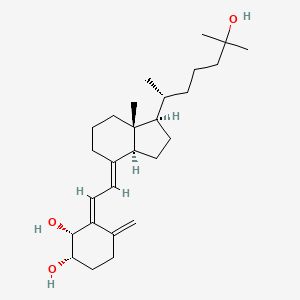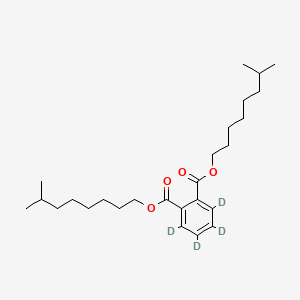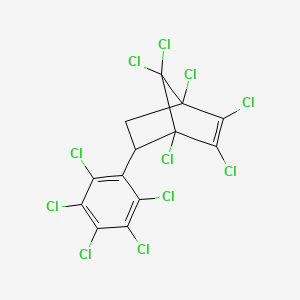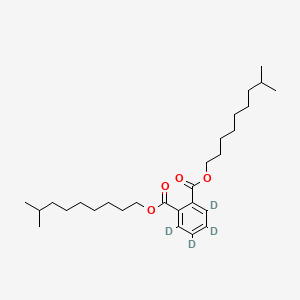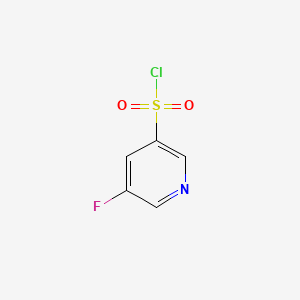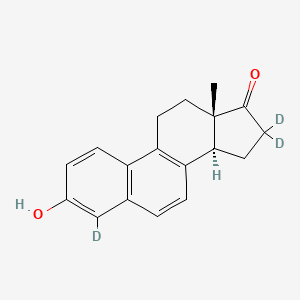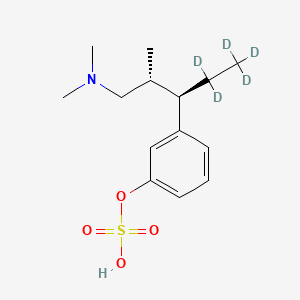
Tapentadol-d5 O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tapentadol-d5 O-Sulfate is a deuterated sulfate conjugate of tapentadol, an opioid analgesic. This compound is primarily used in pharmacokinetic studies to understand the metabolism and excretion of tapentadol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol-d5 O-Sulfate involves several steps:
Deuteration: The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents.
Sulfation: The final step involves the sulfation of the deuterated tapentadol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated tapentadol using industrial reactors.
Purification: Purification of the intermediate compounds using techniques such as crystallization or chromatography.
Sulfation: Large-scale sulfation using industrial sulfating agents and reactors.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur under the influence of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation Products: Oxidized derivatives of tapentadol-d5.
Reduction Products: Reduced forms of tapentadol-d5.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tapentadol-d5 O-Sulfate has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tapentadol in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify tapentadol and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tapentadol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of tapentadol.
Mécanisme D'action
Tapentadol-d5 O-Sulfate exerts its effects through the following mechanisms:
Mu-Opioid Receptor Agonism: Tapentadol-d5 binds to mu-opioid receptors in the central nervous system, leading to analgesic effects.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways.
Sulfation Pathway: The sulfate conjugation facilitates the excretion of tapentadol-d5, aiding in its clearance from the body.
Comparaison Avec Des Composés Similaires
Tapentadol: The non-deuterated form of tapentadol, used as an analgesic.
Tramadol: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Oxycodone: A potent opioid analgesic with a higher risk of addiction and side effects compared to tapentadol.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in Tapentadol-d5 O-Sulfate makes it unique for analytical studies, allowing for precise tracking and quantification in biological systems.
Sulfate Conjugation: The sulfate group enhances the solubility and excretion of the compound, making it suitable for pharmacokinetic studies.
This compound stands out due to its unique combination of deuterium labeling and sulfate conjugation, making it an invaluable tool in scientific research and drug development.
Propriétés
IUPAC Name |
[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFZESOUVTBSA-ODWVCUCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858424 |
Source


|
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-84-2 |
Source


|
| Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
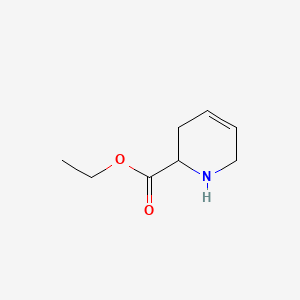
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)
